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Dimethylphosphoramidic
dichloride

Cat. No.: B1584038

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
Dimethylphosphoramidic dichloride ((CH3)2NPOCI2), a key intermediate in organic
synthesis and a compound of interest in various research fields. This document compiles and
analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
Dimethylphosphoramidic dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While exhaustive experimental data for the *H and 3P NMR of Dimethylphosphoramidic
dichloride is not readily available in the public domain, typical chemical shift ranges for
analogous organophosphorus compounds can provide valuable estimations.[1][2] 3C NMR
data availability has been noted in databases such as PubChem, though specific peak
information is not detailed.[3]

Table 1: NMR Spectroscopic Data of Dimethylphosphoramidic Dichloride
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Infrared (IR) Spectroscopy

The infrared spectrum of Dimethylphosphoramidic dichloride exhibits characteristic
absorption bands corresponding to its functional groups. The NIST WebBook provides a
reference spectrum.[4]

Table 2: Infrared (IR) Spectroscopic Data of Dimethylphosphoramidic Dichloride
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Wavenumber (cm~?) Assignment Intensity
~2950 C-H stretch (methyl) Medium
~1470 C-H bend (methyl) Medium
~1280 P=0 stretch Strong
~990 P-N stretch Strong
~550 P-Cl stretch Strong

Note: The peak positions are approximate and based on typical values for similar functional
groups.

Mass Spectrometry (MS)

Mass spectrometry data for Dimethylphosphoramidic dichloride is available from the NIST
Mass Spectrometry Data Center and SpectraBase, typically acquired via Gas Chromatography-
Mass Spectrometry (GC-MS).[3][5]

Table 3: Mass Spectrometry (MS) Data of Dimethylphosphoramidic Dichloride

m/z lon Relative Abundance
161/163/165 [M]* (Molecular ion) Present

126/128 M - CIJ* High

91 [M - 2Cll* High

44 [(CHs)2N]* High

Note: The presence of chlorine isotopes (3>Cl and 3’Cl) results in characteristic isotopic
patterns for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for
Dimethylphosphoramidic dichloride are not explicitly published. However, the following are

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12673
https://dev.spectrabase.com/spectrum/13Ud5fKxZLZ
https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

generalized methodologies based on standard laboratory practices for similar liquid
organophosphorus compounds.

NMR Spectroscopy

Sample Preparation: A small amount of Dimethylphosphoramidic dichloride is typically
dissolved in a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Acquisition Parameters (*H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Parameters (3P NMR):

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200 ppm.

Number of Scans: 128-512, due to the lower gyromagnetic ratio of 31P.

Relaxation Delay: 2-10 seconds.

Referencing: External 85% H3POa4 is commonly used as a reference.[6]

Acquisition Parameters (33C NMR):

» Pulse Program: Proton-decoupled single-pulse experiment (e.g., PENDANT or DEPT).
e Spectral Width: Approximately 200-250 ppm.

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
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o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As Dimethylphosphoramidic dichloride is a liquid, a thin film is
prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: Typically 4 cm™1,

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates is recorded prior to the sample
measurement.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Method:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping
up to 280 °C at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

 lonization Mode: Electron lonization (EIl) at 70 eV.
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Mass Analyzer: Quadrupole or lon Trap.

Scan Range: m/z 40-400.

lon Source Temperature: 230 °C.

Interface Temperature: 280 °C.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like Dimethylphosphoramidic dichloride.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the spectroscopic properties of

Dimethylphosphoramidic dichloride. For definitive structural elucidation and quality control,
it is recommended to acquire and interpret full spectroscopic data under controlled

experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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